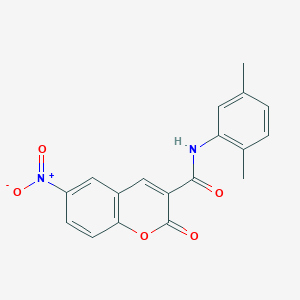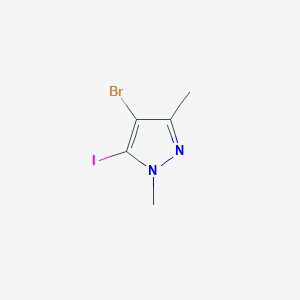![molecular formula C15H11NO2 B2537617 2-[(4-Formylphenoxy)methyl]benzonitrile CAS No. 864718-38-7](/img/structure/B2537617.png)
2-[(4-Formylphenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Formylphenoxy)methyl]benzonitrile” is an organic compound . It’s a part of a collection of unique chemicals provided to early discovery researchers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 237.30 g/mol . It appears as a solid .Wissenschaftliche Forschungsanwendungen
Formation and Isolation in Chemical Synthesis
The compound 2-[(4-Formylphenoxy)methyl]benzonitrile and its derivatives have been explored in the formation and isolation of various chemical structures. For instance, it has been used in synthesizing benzisothiazole rings, which is a critical process in chemical synthesis. This involves reactions with different ligands to form complex structures with specific geometries, as shown in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a novel heterocyclic system derived from similar compounds (Fierro et al., 2006); (Yahodkina-Yakovenko et al., 2018).
Catalytic Applications and Synthesis Methods
This compound has been utilized in various catalytic processes and synthesis methods. For example, it's involved in rhodium(III)-catalyzed cyanation of aromatic C-H bonds, demonstrating its role in facilitating complex chemical reactions and synthesizing other compounds like 2-(Alkylamino)benzonitriles (Dong et al., 2015).
Electrical and Gas Sensing Properties
Some derivatives of this compound have been studied for their electrical and gas sensing properties. These studies involve the synthesis and characterization of compounds to understand their responses to environmental factors like SO2 gas, indicating potential applications in sensing technologies (Yazıcı et al., 2015).
Corrosion Inhibition
Research has also been conducted on derivatives of this compound as corrosion inhibitors. The structure of these organic molecules has been analyzed, and their performance as inhibitors has been investigated, showing potential in protecting materials against corrosion (Boughoues et al., 2020).
Structural and Vibrational Properties Studies
The structural and vibrational properties of derivatives of this compound have been a subject of study. These investigations provide insights into the physical and chemical characteristics of these compounds, which are vital for their application in various fields (Alver et al., 2011).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antimicrobial activity. This includes exploring their efficacy against various bacteria and fungi, highlighting the potential of these compounds in medical and pharmaceutical applications (Fadda et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-formylphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-13-3-1-2-4-14(13)11-18-15-7-5-12(10-17)6-8-15/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUWXAECCEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2537536.png)
![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)
![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2537538.png)

![3-cyclopropaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2537540.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2537546.png)

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)
![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)
![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2537556.png)
